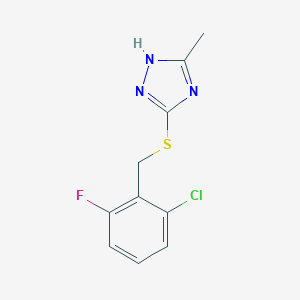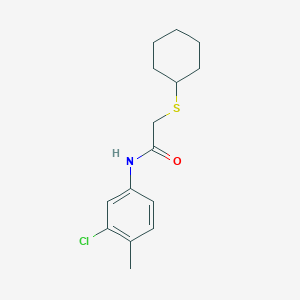
2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is often referred to by its chemical formula, C13H10ClFN4S. In
作用機序
The mechanism of action of 2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide is not fully understood. However, it is believed to act by inhibiting certain enzymes or signaling pathways that are involved in cell proliferation and survival. For example, one study found that this compound could inhibit the activity of the protein kinase Akt, which is known to promote cell survival and growth.
Biochemical and Physiological Effects
2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, it has also been found to have anti-inflammatory and antioxidant effects. One study found that it could reduce inflammation in mice with colitis, a type of inflammatory bowel disease. Another study found that it could protect against oxidative stress in human liver cells.
実験室実験の利点と制限
One advantage of using 2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide in lab experiments is its ability to selectively target certain enzymes or signaling pathways. This can help researchers to better understand the underlying mechanisms of various diseases and develop more targeted therapies. However, one limitation is that the compound may have off-target effects or interact with other molecules in unexpected ways, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide. One area of interest is its potential as a therapeutic agent for other types of cancer, such as lung cancer or prostate cancer. Another area of interest is its potential as a treatment for other inflammatory diseases, such as rheumatoid arthritis or multiple sclerosis. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential interactions with other molecules in the body.
合成法
The synthesis of 2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide has been described in several research papers. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium azide to form 2-chloro-6-fluorobenzyl azide. This intermediate is then reacted with 3-methyl-1H-1,2,4-triazole-5-thiol to form the final product, 2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide.
科学的研究の応用
2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for cancer treatment. In one study, this compound was found to inhibit the growth of human breast cancer cells in vitro. Another study found that it could induce apoptosis, or programmed cell death, in human leukemia cells.
特性
製品名 |
2-chloro-6-fluorobenzyl 3-methyl-1H-1,2,4-triazol-5-yl sulfide |
|---|---|
分子式 |
C10H9ClFN3S |
分子量 |
257.72 g/mol |
IUPAC名 |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H9ClFN3S/c1-6-13-10(15-14-6)16-5-7-8(11)3-2-4-9(7)12/h2-4H,5H2,1H3,(H,13,14,15) |
InChIキー |
ONRZICXVEVLUKY-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)SCC2=C(C=CC=C2Cl)F |
正規SMILES |
CC1=NC(=NN1)SCC2=C(C=CC=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)
![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)


![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)

![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)

![3-[4-chloro-3-(trifluoromethyl)anilino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255408.png)
![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B255412.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)
![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)
![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)